NOBA vs. 4-(Octanoyloxy)benzoic Acid: Lipophilicity and Membrane Permeability Comparison
4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 4.0) compared to its non-nitrated analog 4-(octanoyloxy)benzoic acid (CAS 56670-31-6; XLogP3-AA ≈ 3.65) [1]. This difference arises from the presence of the nitro group ortho to the ester linkage, which increases overall molecular hydrophobicity. Higher LogP values correlate with enhanced passive membrane permeability, a critical factor for substrates intended to access the active site of membrane-associated or intracellular phospholipases. The quantified difference in LogP (~0.35 units) translates to a theoretical ~2.2-fold increase in octanol/water partition coefficient, suggesting NOBA may exhibit superior partitioning into lipid environments [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 4-(Octanoyloxy)benzoic acid: ~3.65 |
| Quantified Difference | ΔXLogP ≈ +0.35 (theoretical ~2.2× higher partition coefficient) |
| Conditions | Calculated property using XLogP3 algorithm; standard conditions for in silico prediction. |
Why This Matters
For assays involving membrane-bound PLA₂ or cellular uptake studies, higher LogP may improve substrate accessibility to the enzyme active site.
- [1] PubChem. (2025). Compound Summary: 4-Nitro-3-(octanoyloxy)benzoic acid, CID 20112083. View Source
- [2] ChemTradeHub. (n.d.). 2-(Octanoyloxy)benzoic acid (CAS 70424-62-3) - Chemical Properties. View Source
